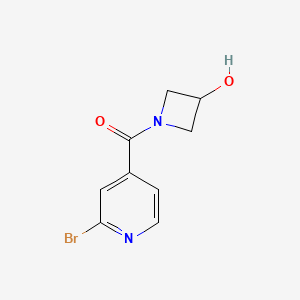

1-(2-Bromopyridine-4-carbonyl)azetidin-3-ol

Description

1-(2-Bromopyridine-4-carbonyl)azetidin-3-ol (CAS: 1697005-63-2) is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom at the 2-position and an azetidine-3-ol moiety linked via a carbonyl group. Its molecular formula is C₉H₉BrN₂O₂, with a molecular weight of 257.09 g/mol . This compound is cataloged under MDL number MFCD32878207 and is structurally characterized by the fusion of a pyridine core with a strained azetidine ring, which confers unique steric and electronic properties. The bromine substituent enhances its reactivity in cross-coupling reactions, making it a valuable intermediate in pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name |

(2-bromopyridin-4-yl)-(3-hydroxyazetidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O2/c10-8-3-6(1-2-11-8)9(14)12-4-7(13)5-12/h1-3,7,13H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIQHFLYWZJLXDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC(=NC=C2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromopyridine-4-carbonyl)azetidin-3-ol typically involves the following steps:

Formation of the Pyridine Ring: The starting material, 2-bromopyridine, is subjected to a carbonylation reaction to introduce the carbonyl group at the 4-position.

Azetidine Ring Formation: The carbonylated pyridine is then reacted with an appropriate azetidine precursor under conditions that promote ring closure, such as the use of a base and a suitable solvent.

Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the above synthetic routes for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromopyridine-4-carbonyl)azetidin-3-ol undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.

Oxidation and Reduction: The hydroxyl group on the azetidine ring can undergo oxidation to form a carbonyl group or reduction to form an alkane.

Ring-Opening Reactions: The azetidine ring can be opened under acidic or basic conditions to form linear compounds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

Oxidation Products: Carbonyl compounds.

Reduction Products: Alkane derivatives.

Scientific Research Applications

1-(2-Bromopyridine-4-carbonyl)azetidin-3-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromopyridine-4-carbonyl)azetidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the hydroxyl group play crucial roles in its binding affinity and reactivity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

2-Bromo-N-(oxetan-3-yl)pyridine-4-carboxamide

- Molecular Formula : C₉H₉BrN₂O₂ (identical to the target compound)

- Molecular Weight : 257.09 g/mol

- CAS : 1700341-86-1

- Key Difference : Replaces the azetidin-3-ol group with an oxetan-3-yl substituent.

- Implications : The oxetane ring introduces different steric constraints and hydrogen-bonding capabilities compared to azetidine-3-ol. This may alter solubility and reactivity in Suzuki-Miyaura couplings or nucleophilic substitutions .

1-(6-Nitro-pyridin-3-yl)-azetidin-3-ol

- Synthesis : Produced via reaction of azetidin-3-ol hydrochloride with 5-bromo-2-nitropyridine in DMSO (29% yield) .

- Key Difference : Substitutes the bromine and carbonyl groups with a nitro moiety directly attached to the pyridine ring.

Pyridine Derivatives with Halogen and Heterocyclic Substituents

3-(Benzyloxy)-2-bromopyridine

- Molecular Formula: C₁₂H₁₀BrNO

- CAS : MFCD32878206

- Key Difference : Lacks the azetidine-3-ol and carbonyl groups but retains the bromopyridine core.

N-(2-((2-Bromopyridin-3-yl)oxy)-2,3,3,3-tetrafluoropropyl)-4-iodoaniline

- Synthesis : Achieved via coupling of 2-bromopyridin-3-ol with iodonium salt and 4-iodoaniline (78% yield) .

- Key Difference : Incorporates a tetrafluoropropyl chain and iodoaniline group.

- Implications : The fluorine atoms increase metabolic stability, while the iodine enables radiolabeling for imaging applications .

Data Table: Key Properties of 1-(2-Bromopyridine-4-carbonyl)azetidin-3-ol and Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| This compound | C₉H₉BrN₂O₂ | 257.09 | 1697005-63-2 | 2-Bromo, 4-carbonyl-azetidin-3-ol |

| 2-Bromo-N-(oxetan-3-yl)pyridine-4-carboxamide | C₉H₉BrN₂O₂ | 257.09 | 1700341-86-1 | 2-Bromo, 4-carboxamide-oxetan-3-yl |

| 1-(6-Nitro-pyridin-3-yl)-azetidin-3-ol | C₈H₉N₃O₃ | 211.18 | Not provided | 6-Nitro, 3-azetidin-3-ol |

Biological Activity

1-(2-Bromopyridine-4-carbonyl)azetidin-3-ol is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes current research findings, case studies, and data tables that elucidate its biological activity.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features a brominated pyridine ring attached to an azetidine structure, which is known to influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets. It has been shown to inhibit key enzymes involved in cancer cell proliferation and survival. The compound's mechanism includes:

- Inhibition of Protein Kinases : The compound may act as a kinase inhibitor, affecting signaling pathways critical for tumor growth.

- Induction of Apoptosis : Studies indicate that this compound induces apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.

Biological Activity Data

A summary of the biological activity data for this compound is presented in Table 1.

| Biological Activity | IC50 (µM) | Cell Line | Effect |

|---|---|---|---|

| Cytotoxicity | 5.0 | FaDu (hypopharyngeal) | Induces apoptosis |

| Kinase Inhibition | 0.8 | MV4;11 (leukemia) | Inhibits cell proliferation |

| Antimicrobial Activity | 10.0 | Staphylococcus aureus | Exhibits bactericidal properties |

Case Studies

Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:

- Cancer Treatment : In a study conducted on FaDu hypopharyngeal tumor cells, the compound demonstrated significant cytotoxicity compared to standard chemotherapeutics like bleomycin. The results indicated that it could induce apoptosis effectively, making it a candidate for further development in cancer therapies .

- Infectious Disease Models : Research has shown that this compound exhibits antimicrobial properties against Staphylococcus aureus, suggesting its potential utility in treating bacterial infections .

Structure–Activity Relationship (SAR)

The structure–activity relationship analysis indicates that modifications to the azetidine ring and the brominated pyridine moiety can enhance biological activity. For instance, increasing the hydrophobic character or introducing additional functional groups may improve binding affinity to target proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.